REACTION_CXSMILES
|
O[C:2]1[CH:3]=[C:4]([CH:8]=[CH:9][CH:10]=1)[C:5]([OH:7])=[O:6].[C:11](=[O:14])([O-])[O-].[K+].[K+].I[CH2:18][CH2:19][CH3:20].[CH3:21][C:22](C)=O>>[CH3:21][CH2:22][CH2:11][O:14][C:8]1[CH:9]=[CH:10][CH:2]=[CH:3][C:4]=1[C:5]([O:7][CH2:18][CH2:19][CH3:20])=[O:6] |f:1.2.3|
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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OC=1C=C(C(=O)O)C=CC1
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Name
|
|
Quantity
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22 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
20.5 mL
|
Type
|
reactant
|
Smiles
|
ICCC
|
Name
|
|
Quantity
|
800 mL
|
Type
|
reactant
|
Smiles
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CC(=O)C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 24 hours
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Duration
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24 h
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Type
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FILTRATION
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Details
|
The mixture was filtered
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Type
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CONCENTRATION
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Details
|
the filtrate was concentrated on the rotary evaporator
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Type
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CUSTOM
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Details
|
the concentrate was partitioned between water and diethyl ether
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with diethyl ether
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Type
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WASH
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Details
|
the combined extracts were washed with saturated sodium bicarbonate solution and brine
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Type
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DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CCCOC1=C(C(=O)OCCC)C=CC=C1
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |